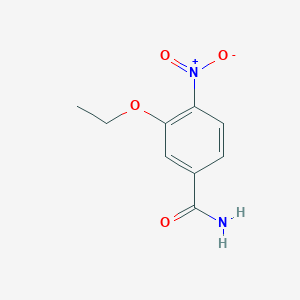

3-Ethoxy-4-nitrobenzamide

Übersicht

Beschreibung

3-Ethoxy-4-nitrobenzamide is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 3-Ethoxy-4-nitrobenzamide and similar compounds often involves reactions with amine derivatives . A study on the synthesis of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides provides insights into the synthesis process .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-nitrobenzamide consists of a benzamide core with an ethoxy group at the 3-position and a nitro group at the 4-position . The exact 3D structure can be determined using techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis

3-Ethoxy-4-nitrobenzamide can participate in various chemical reactions. For instance, it can undergo reactions with ammonia in the presence of various catalysts . More research is needed to fully understand the range of reactions it can participate in.Physical And Chemical Properties Analysis

3-Ethoxy-4-nitrobenzamide has a molecular weight of 210.19 . The exact physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Hedgehog Signaling Pathway Inhibition

3-Ethoxy-4-nitrobenzamide: derivatives have been synthesized and evaluated for their potential to inhibit the Hedgehog (Hh) signaling pathway . This pathway is crucial for the development of various embryonic tissues and its abnormal activation can lead to cell proliferation and tumor growth, particularly in basal cell carcinoma and medulloblastoma. The inhibition of this pathway is a promising approach for cancer therapy.

Smoothened Receptor Antagonism

The Smoothened (Smo) receptor is a component of the Hh signaling pathway. Compounds derived from 3-Ethoxy-4-nitrobenzamide have shown promising results in fluorescence competitive displacement assays, indicating their potential as Smo receptor antagonists . This could be significant in the development of new cancer treatments.

Synthesis of Bio-functional Hybrid Molecules

3-Ethoxy-4-nitrobenzamide: can be used in the synthesis of bio-functional hybrid molecules. These molecules are characterized by their potential in neuroscience and pharmacology, particularly in the context of neuromodulation and as precursors to various neurotransmitters .

Antibacterial Activity

Benzamide compounds, including those related to 3-Ethoxy-4-nitrobenzamide , have been tested for their antibacterial activity. They have shown effectiveness against both gram-positive and gram-negative bacteria, which could lead to the development of new antibacterial agents .

Metal Chelate Activity

Some benzamide compounds exhibit effective metal chelate activity. This property can be harnessed in scientific research for applications such as catalysis, environmental remediation, and as part of sensors or probes .

Medicinal Chemistry

In medicinal chemistry, 3-Ethoxy-4-nitrobenzamide and its derivatives can be used to create compounds with a variety of biological activities. These activities include potential therapeutic applications in mood disorders and attention deficit hyperactivity disorder (ADHD), due to their influence on neurotransmitter levels .

Drug Discovery and Design

The structural features of 3-Ethoxy-4-nitrobenzamide make it a valuable scaffold in drug discovery and design. Its derivatives can be tailored to interact with specific biological targets, leading to the creation of novel drugs with optimized efficacy and reduced side effects .

Neuropharmacological Research

Due to its role in the synthesis of bio-functional hybrid molecules, 3-Ethoxy-4-nitrobenzamide is also relevant in neuropharmacological research. It can contribute to the understanding of neural functions and the development of therapeutic interventions for neurological conditions .

Zukünftige Richtungen

The future directions for 3-Ethoxy-4-nitrobenzamide research could involve further exploration of its synthesis, chemical reactions, and potential applications. More studies are needed to fully understand its mechanism of action and safety profile. Additionally, its physical and chemical properties could be further analyzed to facilitate its use in various applications .

Eigenschaften

IUPAC Name |

3-ethoxy-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-8-5-6(9(10)12)3-4-7(8)11(13)14/h3-5H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMLDSWLSOWBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736631 | |

| Record name | 3-Ethoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-nitrobenzamide | |

CAS RN |

917909-46-7 | |

| Record name | 3-Ethoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

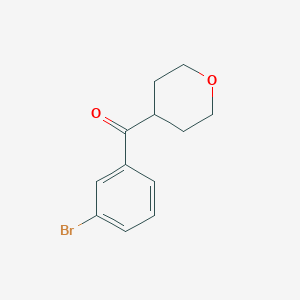

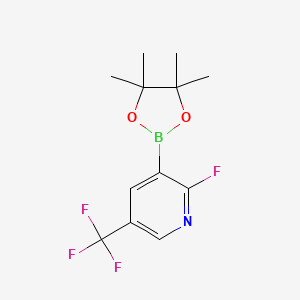

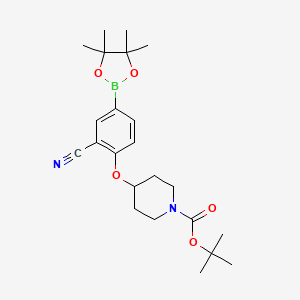

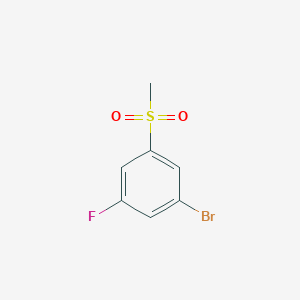

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)

![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)

![1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1445281.png)